N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and methoxyphenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the thiophene derivative with a piperazine compound, often facilitated by a coupling reagent.
Attachment of Methoxyphenyl Groups: This can be done through electrophilic aromatic substitution reactions, where methoxyphenyl groups are introduced to the molecule.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its chemical properties can enhance performance.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-4-methylbenzylamine: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
Thiophene-2-carboxamide derivatives: These compounds have the thiophene ring and carboxamide group but may lack the piperazine and sulfonyl groups.
Piperazine derivatives: Compounds with the piperazine moiety but different substituents can offer insights into the unique properties conferred by the methoxyphenyl and thiophene groups.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-30-19-8-6-17(7-9-19)24-23(27)22-21(10-15-32-22)33(28,29)26-13-11-25(12-14-26)18-4-3-5-20(16-18)31-2/h3-10,15-16H,11-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAJEITUQGDSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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